molecular formula C30H34FN3O2 B1670923 DPI-3290 CAS No. 182417-73-8

DPI-3290

Cat. No.: B1670923
CAS No.: 182417-73-8
M. Wt: 487.6 g/mol
InChI Key: LZXRQLIIMYJZDA-UETOGOEVSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DPI-3290 is a pharmaceutical compound discovered by scientists at Burroughs Wellcome and licensed for development, recognized in scientific research for its potent analgesic properties . It functions as a high-affinity mixed agonist at opioid receptors, binding with exceptional potency to delta (δ), mu (μ), and kappa (κ) receptors, with IC50 values of 1.0 nM, 6.2 nM, and 25.0 nM, respectively . In vitro studies using isolated tissue have demonstrated that this compound is significantly more efficacious than both morphine and fentanyl at delta and kappa receptors . A primary value of this compound in research is its profile of producing robust antinociceptive effects with limited respiratory depression, a common and serious side effect of classical opioid analgesics . In vivo studies in rats show that intravenous administration produces a potent antinociceptive response, which can be blocked by the opioid antagonist naloxone, confirming an opioid receptor-mediated mechanism . This combination of high analgesic potency and a potentially improved safety profile makes this compound a compelling tool for neuroscientists and pharmacologists investigating pain pathways, developing novel analgesic agents, and studying the differential roles of opioid receptor subtypes . The compound was investigated in Phase I and Phase II clinical trials for pain before its development was discontinued, underscoring its research relevance . This product is provided "For Research Use Only." It is not intended for diagnostic or therapeutic procedures, nor for human consumption.

Properties

IUPAC Name

3-[(R)-[(2S,5R)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-hydroxyphenyl)methyl]-N-(3-fluorophenyl)-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H34FN3O2/c1-5-15-33-19-22(3)34(20-21(33)2)29(24-10-7-14-28(35)17-24)23-9-6-11-25(16-23)30(36)32(4)27-13-8-12-26(31)18-27/h5-14,16-18,21-22,29,35H,1,15,19-20H2,2-4H3/t21-,22+,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZXRQLIIMYJZDA-UETOGOEVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C(CN1C(C2=CC(=CC=C2)C(=O)N(C)C3=CC(=CC=C3)F)C4=CC(=CC=C4)O)C)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN([C@@H](CN1[C@H](C2=CC(=CC=C2)C(=O)N(C)C3=CC(=CC=C3)F)C4=CC(=CC=C4)O)C)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H34FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201018408
Record name DPI-3290
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201018408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

487.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182417-73-8
Record name 3-[(R)-[(2S,5R)-2,5-Dimethyl-4-(2-propen-1-yl)-1-piperazinyl](3-hydroxyphenyl)methyl]-N-(3-fluorophenyl)-N-methylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=182417-73-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name DPI-3290
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0182417738
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DPI-3290
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201018408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DPI-3290
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3UO4Y068S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

    Synthetic Routes: Detailed synthetic routes for DPI-3290 are not widely available in the literature. it is likely that organic synthesis methods involving key intermediates lead to its formation.

    Industrial Production: Information regarding large-scale industrial production methods for this compound remains proprietary.

  • Chemical Reactions Analysis

      Reactivity: DPI-3290 undergoes various chemical reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The specific products formed during these reactions would depend on the reaction conditions and starting materials.

  • Scientific Research Applications

    Comparative Potency Table

    CompoundMu-Receptor Ki (nM)Delta-Receptor Ki (nM)Kappa-Receptor Ki (nM)Unique Feature
    Morphine1,000500>10,000Traditional opioid with high addiction potential
    Fentanyl0.502.001.00Potent but high risk of respiratory depression
    Buprenorphine1.002.0010.00Partial agonist with ceiling effect
    DPI-32900.460.180.62High potency with reduced respiratory depression

    Antinociceptive Activity

    This compound has been shown to produce significant antinociceptive effects in various animal models. For instance, intravenous administration of this compound at doses as low as 0.05 mg/kg resulted in a 50% antinociceptive response in rats . This activity is mediated through its mixed opioid receptor agonist properties, which allow for effective pain relief while minimizing side effects commonly associated with traditional opioids.

    Case Studies

    • Animal Model Studies : Research comparing this compound with established opioids like morphine and fentanyl revealed that this compound not only matched their analgesic efficacy but also exhibited a significantly lower incidence of respiratory depression. In studies measuring arterial blood gas levels, this compound showed a marked difference in the ratio of antinociceptive efficacy to respiratory depressant effects compared to morphine and fentanyl .
    • Withdrawal Management : Preliminary studies suggest that this compound may also play a role in managing opioid withdrawal symptoms due to its unique receptor activity profile. While traditional opioids can exacerbate withdrawal symptoms upon cessation, this compound's balanced agonist activity may help mitigate these effects .

    Potential Therapeutic Benefits

    The unique properties of this compound position it as a promising candidate for developing new analgesics that could reduce the risk of addiction associated with conventional opioids. Its ability to provide effective pain relief without significant respiratory depression makes it an attractive alternative for patients requiring long-term analgesic therapy.

    Mechanism of Action

    • DPI-3290 exerts its effects through μ- and δ-opioid receptors.
    • Molecular Targets: It binds to these receptors, modulating pain perception and other physiological responses.

      Pathways Involved: Activation of opioid receptors leads to downstream signaling cascades, affecting neurotransmitter release and neuronal excitability.

  • Comparison with Similar Compounds

    Receptor Binding and Potency Profiles

    DPI-3290 belongs to the diarylmethylpiperazine class of mixed OR agonists. Key analogs and their receptor activities include:

    Table 1: EC50 Values (nmol/L) for OR Subtypes
    Compound δ-OR μ-OR κ-OR Potency Ranking (δ:μ:κ) Source
    This compound 5.48 16.27 13.29 δ > μ > κ
    DPI-125 4.29 11.10 16.57 δ > κ > μ
    DPI-130 2.40 17.14 92.58 δ > μ > κ
    KUST202 6.80 32.50 9.54 κ > δ > μ
    KUST13T02 15.30 8.50 96.40 μ > δ > κ
    • Key Observations :
      • This compound and DPI-125 exhibit balanced δ/μ/κ activity, while DPI-130 shows weak κ-OR potency .
      • KUST202 and KUST13T02 prioritize κ- and μ-ORs, respectively, highlighting structural influences on receptor selectivity .
    Antinociceptive Activity
    • This compound : ED50 = 0.05 mg/kg (tail-pinch assay in rats), ~20,000× more potent than morphine at δ-ORs .
    • KUST201 : Comparable ED50 (0.34 mg/kg) to this compound but faster tolerance development .
    • BW373U86 : A δ-OR-preference compound with additive analgesia when combined with μ-agonists but induces seizures, a side effect absent in this compound .
    Respiratory Depression
    • This compound: ED50 ratio (antinociception vs. hypercapnia) = 18.2, significantly safer than morphine (2.1) and fentanyl (3.7) .
    • Morphine/Fentanyl: Pronounced respiratory depression due to μ-OR dominance .
    • KUST202 : Higher κ-OR potency reduces μ-mediated respiratory effects but increases abuse liability risks .

    Abuse Liability and Withdrawal

    • This compound : Produces fewer withdrawal symptoms than morphine and has a balanced μ/κ potency ratio (1.224), which may counteract dependence .
    • KUST13T02 : High μ-OR potency (μ/κ ratio = 0.088) correlates with morphine-like withdrawal severity .
    • BW373U86 : Attenuates morphine withdrawal but induces convulsions, limiting clinical utility .

    Structural and SAR Insights

    • Diarylmethylpiperazine Core : Modifications at the aryl ring and piperazine substituents dictate OR selectivity. For example:
      • Fluorophenyl substitution in this compound enhances δ-OR binding .
      • Replacement of diethylamide with N-methylanilide in DPI-125 improves κ-OR activity .

    Biological Activity

    DPI-3290, a novel compound classified as a diarylmethylpiperazine, has garnered attention for its potent biological activity, particularly its analgesic properties through opioid receptor modulation. This article delves into the pharmacological profile of this compound, highlighting its receptor affinities, antinociceptive effects, and potential therapeutic applications.

    Chemical Structure and Properties

    This compound is chemically characterized as:

    • Molecular Formula : C30_{30}H34_{34}FN3_3O2_2
    • Molecular Weight : 487.608 g/mol
    • CAS Number : 182417-73-8
    • Melting Point : 144-145 °C
    • Density : 1.161 g/cm³ (predicted)

    The compound is known for its high affinity for opioid receptors, specifically the delta (δ), mu (μ), and kappa (κ) receptors.

    Receptor Binding Affinity

    This compound exhibits significant binding affinities to opioid receptors, with Ki values indicating its potency:

    • δ-opioid receptor : 0.18 nM
    • μ-opioid receptor : 0.46 nM
    • κ-opioid receptor : 0.62 nM

    These values suggest that this compound is a highly selective and potent agonist compared to traditional opioids like morphine and fentanyl, which have higher Ki values for these receptors .

    Antinociceptive Activity

    This compound's antinociceptive effects have been extensively studied in various animal models. Notably, it has demonstrated a remarkable ability to alleviate pain while exhibiting a lower risk of respiratory depression compared to conventional opioids.

    Key Findings from Research Studies:

    • Potency Comparison :
      • In rat models, this compound produced a dose-dependent antinociceptive response with an ED50 value of approximately 0.05 mg/kg, significantly lower than that of morphine (2.01 mg/kg) and fentanyl (0.0034 mg/kg) .
      • The compound's efficacy at δ-, μ-, and κ-opioid receptors was found to be approximately 20,000 times more effective than morphine at δ-receptors and significantly more potent than fentanyl at μ- and κ-receptors .
    • Respiratory Effects :
      • Unlike traditional opioids that often cause hypercapnia (increased carbon dioxide levels in the blood), this compound reduced hypercapnia induced by alfentanil without compromising its analgesic effect . This indicates a potentially safer profile for respiratory function.
    • Mechanism of Action :
      • The antinociceptive activity of this compound was confirmed to be mediated through its action on opioid receptors, as the administration of naloxone (an opioid antagonist) blocked its effects .

    Comparative Efficacy Table

    Compoundδ-Receptor Ki (nM)μ-Receptor Ki (nM)κ-Receptor Ki (nM)ED50 Antinociception (mg/kg)
    This compound0.180.460.620.05
    Morphine~10~100~502.01
    Fentanyl~5~10~50.0034

    Case Studies and Clinical Implications

    Recent studies have explored the broader implications of this compound in pain management and addiction treatment:

    • Chronic Pain Models :
      • In chronic pain models, the administration of this compound resulted in sustained analgesic effects with minimal side effects, highlighting its potential as a therapeutic agent for managing severe pain conditions without the high risk of addiction associated with traditional opioids .
    • Abuse Liability Assessment :
      • Comparative studies assessing abuse liability indicated that this compound has a lower potential for abuse compared to standard μ-opioid agonists due to its mixed-action profile across different opioid receptors . This makes it a candidate for further development in pain management therapies.

    Q & A

    Basic Research Questions

    Q. What experimental models are recommended for assessing DPI-3290's antinociceptive activity in preclinical studies?

    • Methodological Answer : Use rodent models (e.g., Sprague-Dawley rats) with validated assays such as the tail-pinch latency test and hot-plate test. Measure dose-dependent responses to calculate ED50 values (e.g., 0.05 mg/kg in tail-pinch assays). Include control groups treated with selective opioid receptor antagonists (e.g., naloxone for μ-receptors, naltrindole for δ-receptors) to isolate receptor-specific effects. Ensure standardized environmental conditions to minimize variability in nociceptive thresholds .

    Q. How is the receptor binding profile of this compound determined, and what are its key pharmacological parameters?

    • Methodological Answer : Perform competitive binding assays using radiolabeled ligands (e.g., [<sup>3</sup>H]DAMGO for μ-receptors) in tissue homogenates or transfected cell lines. Calculate binding affinity (Ki) via Cheng-Prusoff equations. This compound exhibits Ki values of 0.18 nM (δ), 0.46 nM (μ), and 0.62 nM (κ), indicating pan-opioid receptor agonism. Validate functional activity using isolated tissue preparations like the mouse vas deferens (MVD) assay, where it reduces electrically induced tension with IC50 values of 1.0 nM (δ), 6.2 nM (μ), and 25 nM (κ) .

    Q. What statistical approaches ensure robust analysis of this compound's dose-response relationships?

    • Methodological Answer : Use nonlinear regression models (e.g., sigmoidal dose-response curves) to calculate ED50/IC50 values. Report confidence intervals and standard errors (e.g., ED50 = 0.05 ± 0.01 mg/kg). Adhere to NIH guidelines for preclinical research, including power analysis to determine sample size and repeated-measures ANOVA for longitudinal data. Avoid overreporting precision (e.g., limit significant figures to three) .

    Advanced Research Questions

    Q. How can researchers resolve contradictions in this compound's effects on respiratory depression across studies?

    • Methodological Answer : Conduct comparative studies using isobolographic analysis to differentiate additive vs. synergistic interactions with other opioids (e.g., alfentanil). For example, while this compound alone shows reduced respiratory depression compared to morphine, it exacerbates alfentanil-induced effects. Use plethysmography to quantify respiratory parameters and correlate with receptor occupancy (e.g., μ vs. δ/κ activation) .

    Q. What experimental designs elucidate the role of κ-opioid receptor activation in this compound's side effects?

    • Methodological Answer : Employ κ-selective antagonists (e.g., nor-BNI) in rodent models to isolate κ-receptor contributions to adverse effects like sedation or dysphoria. Compare this compound with analogs lacking κ-activity (e.g., KUST201, which has weaker κ binding). Analyze withdrawal symptoms using naloxone-precipitated abstinence assays, noting that κ-agonism may reduce physical dependence but increase aversion .

    Q. How should researchers design studies to compare this compound with other mixed opioid agonists (e.g., KUST201)?

    • Methodological Answer : Use head-to-head trials with matched ED50 doses in parallel cohorts. Measure outcomes such as antinociception (tail-pinch), respiratory depression, and withdrawal scores. For example, this compound exhibits lower withdrawal severity (16.7 × ED50 score: 19 ± 0.94) compared to KUST201 (2 × ED50 score: 16 ± 1.08), suggesting κ-receptor modulation mitigates dependence. Include receptor knockout models to validate mechanistic hypotheses .

    Q. What strategies address variability in this compound's efficacy across pain modalities (e.g., thermal vs. mechanical)?

    • Methodological Answer : Apply multimodal pain assays (e.g., chronic constriction injury for neuropathic pain, carrageenan-induced inflammation). Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate plasma concentrations with receptor occupancy. For instance, this compound's ED50 in thermal pain (hot-plate: 0.68 mg/kg) differs from mechanical pain (tail-pinch: 0.05 mg/kg), likely due to μ/δ receptor synergy in inflammatory pathways .

    Data Management and Reproducibility

    Q. How can researchers ensure transparency in reporting this compound's preclinical data?

    • Methodological Answer : Follow ARRIVE 2.0 guidelines for animal studies, including detailed descriptions of blinding, randomization, and exclusion criteria. Publish raw data (e.g., dose-response curves, receptor binding kinetics) in open-access repositories. Use standardized templates for statistical reporting (e.g., mean ± SEM, p < 0.05) and avoid vague terms like "significant" without statistical validation .

    Q. What ethical considerations apply to this compound studies involving repeated opioid administration?

    • Methodological Answer : Implement humane endpoints (e.g., maximal tolerable pain threshold) and monitor for opioid-induced hyperalgesia. Adhere to institutional animal care guidelines (e.g., NIH Office of Laboratory Animal Welfare) and include ethics statements in manuscripts. For clinical translation, address potential misuse risks in informed consent documents .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    DPI-3290
    Reactant of Route 2
    Reactant of Route 2
    DPI-3290

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.